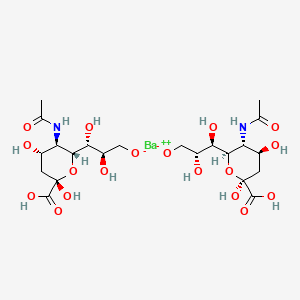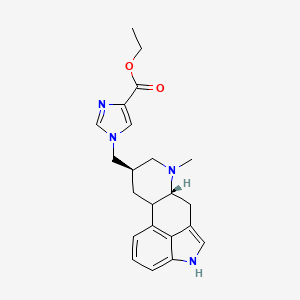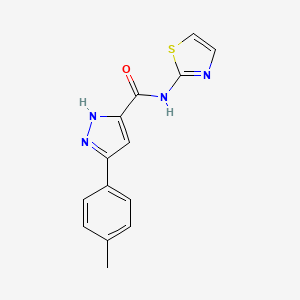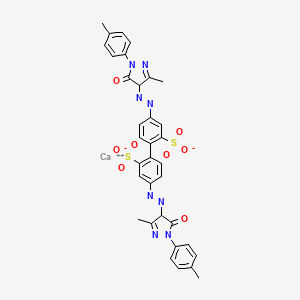
Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its distinctive molecular configuration and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate involves multiple steps, including the formation of the azo compound and subsequent sulphonation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the azo groups, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulphonated biphenyl derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate
- Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-methyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate
Uniqueness
What sets Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate apart from similar compounds is its specific molecular configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in specialized research and industrial applications.
Propiedades
Número CAS |
85005-82-9 |
|---|---|
Fórmula molecular |
C34H28CaN8O8S2 |
Peso molecular |
780.8 g/mol |
Nombre IUPAC |
calcium;5-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-[4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate |
InChI |
InChI=1S/C34H30N8O8S2.Ca/c1-19-5-11-25(12-6-19)41-33(43)31(21(3)39-41)37-35-23-9-15-27(29(17-23)51(45,46)47)28-16-10-24(18-30(28)52(48,49)50)36-38-32-22(4)40-42(34(32)44)26-13-7-20(2)8-14-26;/h5-18,31-32H,1-4H3,(H,45,46,47)(H,48,49,50);/q;+2/p-2 |
Clave InChI |
JBVRRKXINLZOTR-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)C)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




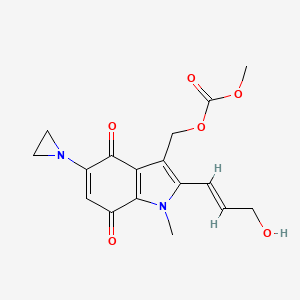
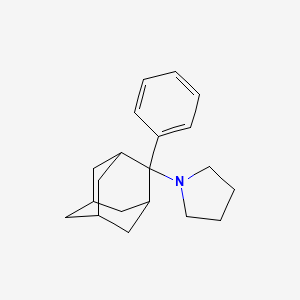
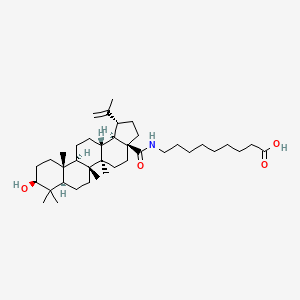
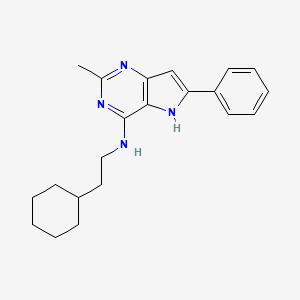

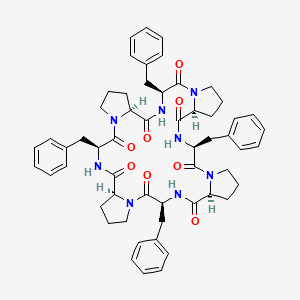
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
